molecular formula C11H9BrN2O B2766251 2-Benzyl-6-bromopyridazin-3(2H)-one CAS No. 1823325-35-4

2-Benzyl-6-bromopyridazin-3(2H)-one

Cat. No.: B2766251
CAS No.: 1823325-35-4
M. Wt: 265.11
InChI Key: QJWAOAALNGJDIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-bromopyridazin-3(2H)-one is an organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This particular compound is characterized by the presence of a benzyl group at the second position and a bromine atom at the sixth position of the pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-6-bromopyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the appropriate pyridazinone precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the sixth position.

    Benzylation: The brominated intermediate is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to attach the benzyl group at the second position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated processes, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-6-bromopyridazin-3(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like triethylamine or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Benzyl-6-bromopyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzyl-6-bromopyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpyridazin-3(2H)-one: Lacks the bromine atom at the sixth position.

    6-Bromopyridazin-3(2H)-one: Lacks the benzyl group at the second position.

    2-Phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a benzyl group.

Uniqueness

2-Benzyl-6-bromopyridazin-3(2H)-one is unique due to the presence of both the benzyl and bromine substituents, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Introduction

2-Benzyl-6-bromopyridazin-3(2H)-one is an organic compound characterized by its unique molecular structure, which includes a pyridazine ring substituted with a benzyl group and a bromine atom. This compound has attracted significant interest due to its diverse biological activities, making it a candidate for pharmaceutical and agrochemical applications. This article will explore the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₉BrN₂O. The structure features a six-membered aromatic ring fused with a five-membered nitrogen-containing ring, which contributes to its chemical reactivity and biological properties. The presence of the bromine atom enhances its potential for nucleophilic substitution reactions, making it versatile in synthetic applications.

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsNotable Activities
6-Bromo-2-methylpyridazin-3(2H)-oneMethyl substitution instead of benzylAntimicrobial properties
5-Amino-6-bromo-2-methylpyridazin-3(2H)-oneAmino group additionPotential anticancer activity
4-Bromo-6-chloro-2-methylpyridazin-3(2H)-oneChlorine substitutionInsecticidal properties
6-Bromo-[1,2,4]triazolo[4,3-b]pyridazineTriazole ring integrationAntiviral activity
6-Chloro-2,5-dimethylpyridazin-3(2H)-oneDimethyl substitutionHerbicidal activity

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, indicating potential use in developing new antimicrobial agents. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that derivatives of pyridazinones, including this compound, may possess anticancer properties . For instance, structural analogs have shown selective activity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is required to elucidate the specific pathways involved in these effects.

Insecticidal and Herbicidal Activities

The compound has also been evaluated for its insecticidal and herbicidal activities . Its structural characteristics allow it to interact with biological systems in pests and plants, potentially disrupting growth or reproductive processes . Comparative studies with similar compounds suggest that modifications in the structure significantly influence these activities.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development.

Anticancer Mechanism Investigation

In another study focusing on anticancer mechanisms, researchers explored the effects of this compound on various cancer cell lines. The findings revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells. This study highlights the compound's potential as a therapeutic agent in oncology .

Properties

IUPAC Name

2-benzyl-6-bromopyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-6-7-11(15)14(13-10)8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWAOAALNGJDIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.